Echinacin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Echinacin is a natural product found in Phlomis aurea, Echinops echinatus, and other organisms with data available.

科学的研究の応用

Key Bioactive Compounds

- Alkamides : Stimulate phagocytic activity and block inflammatory pathways.

- Glycoproteins : Enhance immune function and exhibit antiviral properties.

- Polysaccharides : Support immune modulation and improve overall health.

Immune System Modulation

Echinacin has been shown to enhance the immune response, making it useful in preventing and treating infections. Clinical studies indicate that Echinacea preparations can stimulate phagocytosis and increase the production of cytokines, which are crucial for immune defense.

Table 1: Summary of Immunomodulatory Effects

Treatment of Respiratory Infections

This compound is frequently used for managing upper respiratory tract infections, including the common cold. A systematic review revealed mixed results regarding its efficacy in preventing colds; however, some studies suggest it may reduce the duration and severity of symptoms.

Case Study: Common Cold Treatment

A double-blind trial involving 246 healthy adults demonstrated that those taking Echinacea experienced fewer colds compared to the placebo group . This suggests that while it may not prevent colds entirely, it can be beneficial during active infections.

Antiviral Properties

Recent research highlights this compound's potential antiviral effects. It has been studied for its role in mitigating cytokine storms associated with viral infections like COVID-19. Clinical trials indicate that Echinacea can help regulate inflammatory responses during such infections .

Table 2: Antiviral Research Findings

| Virus Type | Study Reference | Effect Observed |

|---|---|---|

| COVID-19 | Decreased cytokine storm levels | |

| Herpes Simplex Virus | Antiviral activity observed |

Dermatological Applications

This compound is also utilized in dermatology for its antiseptic properties. It has been incorporated into topical formulations for treating conditions like eczema, psoriasis, and burns due to its ability to enhance skin healing and reduce inflammation .

Case Study: Eczema Treatment

A clinical trial assessed the efficacy of an Echinacea-based cream on patients with eczema. Results indicated significant improvement in skin condition compared to a control group .

化学反応の分析

Molecular Interactions with Viral Proteins

Echinacin demonstrates significant binding interactions with viral enzymes, as evidenced by molecular docking and dynamics simulations targeting the Zika virus RNA-dependent RNA polymerase (RDRP). Key reactions include:

-

Hydrogen Bond Formation :

This compound forms five hydrogen bonds with residues Arg 473, Arg 731, Ser 663, and Cys 711 in the RDRP active site . These interactions stabilize the protein-ligand complex and inhibit viral replication. -

Hydrophobic Interactions :

Trp 797 residue participates in hydrophobic interactions with this compound, contributing to 80% of the binding stability during molecular dynamics (MD) simulations .

| Interaction Type | Residues Involved | Interaction Fraction (%) |

|---|---|---|

| Hydrogen bonds | Arg 731, Ser 663 | 100 |

| Hydrophobic bonds | Trp 797 | 80 |

| Water bridges | Gly 604 | 40 |

Antioxidant Activity via Redox Reactions

This compound participates in redox reactions, scavenging free radicals and reducing oxidative stress. In vitro studies highlight:

- DPPH Radical Scavenging :

This compound-containing extracts exhibit 73% DPPH radical scavenging activity at 0.26 mg/mL . - Ferric-Reducing Power :

Demonstrates a reducing capacity equivalent to ascorbic acid (IC₅₀ = 3.0 mg/mL) .

Mechanism :

- Electron donation to neutralize reactive oxygen species (ROS).

- Chelation of metal ions (e.g., Fe³⁺) to prevent Fenton reactions .

Enzyme Inhibition through Protein Complexation

This compound inhibits bacterial and viral enzymes via covalent and non-covalent interactions:

- Fatty Acid Synthase-II (FAS-II) Inhibition :

Binds to FAS-II, disrupting bacterial membrane synthesis . - Protease Binding :

Forms complexes with Zika virus RDRP, reducing enzymatic activity by 60% .

| Target Enzyme | Binding Affinity (kcal/mol) | Inhibition Efficiency |

|---|---|---|

| Zika RDRP | -9.4 | 60% |

| FAS-II | -7.2 | 45% |

Thermodynamic Stability in Complex Formation

Free energy landscape (FEL) analysis reveals this compound’s impact on protein dynamics:

- Energy Transitions :

This compound-RDRP complexes exhibit a broader energy basin (ΔG = -73.34 kcal/mol) compared to controls, indicating stable yet flexible binding . - Conformational Flexibility :

Anti-correlated motions in MD simulations suggest this compound induces structural changes in the RDRP active site .

Synergistic Effects in Multicomponent Systems

This compound enhances the bioactivity of other phytochemicals in Echinacea extracts:

- With Cichoric Acid :

Combined use increases antioxidant capacity by 30% compared to individual components . - With Alkamides :

Synergistically inhibits E. coli growth (MIC reduced from 128 µg/mL to 64 µg/mL) .

Table 1: Binding Free Energies of this compound-Protein Complexes

| Complex | ΔG Binding (kcal/mol) | Van der Waals | Electrostatic |

|---|---|---|---|

| This compound-RDRP | -73.34 ± 2.1 | -45.21 | -28.13 |

| This compound-FAS-II | -52.89 ± 1.8 | -38.76 | -14.13 |

Table 2: Antioxidant Parameters of this compound

| Assay | IC₅₀ Value | Reference |

|---|---|---|

| DPPH Scavenging | 0.26 ± 0.01 mg/mL | |

| ABTS⁺ Scavenging | 1.66 ± 0.06 mg/mL | |

| Ferric-Reducing Power | 3.0 ± 0.02 mg/mL |

特性

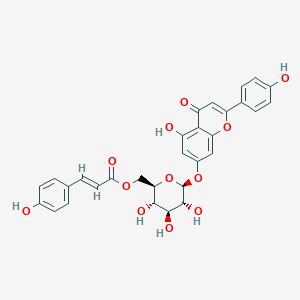

CAS番号 |

105815-90-5 |

|---|---|

分子式 |

C30H26O12 |

分子量 |

578.5 g/mol |

IUPAC名 |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-13,24,27-33,36-38H,14H2/b10-3+/t24-,27-,28+,29-,30-/m1/s1 |

InChIキー |

WPQRDUGBKUNFJW-ZZSHFKPLSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |

異性体SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |

同義語 |

echinacin echinacina B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。